molecular formula C20H27FN2O2 B2609916 1-(4-fluorobenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea CAS No. 1797727-64-0

1-(4-fluorobenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea

Cat. No. B2609916
CAS RN: 1797727-64-0
M. Wt: 346.446
InChI Key: YBNAZEPJYISBNQ-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea is a chemical compound that has been the subject of much scientific research. It is a urea derivative that has shown promise in various applications, including as an antiviral agent, and as a potential treatment for cancer. In

Scientific Research Applications

Urea Derivatives and Their Applications

Ureas in Drug Design

Urea derivatives exhibit a broad range of bioactivities due to their unique hydrogen-bonding capabilities, making them an important functional group in medicinal chemistry. These compounds have been incorporated into small molecules targeting various biological processes, including modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This emphasizes the significance of urea in drug design and encourages its use as a structural motif in developing new therapeutic agents (Jagtap et al., 2017).

Synthesis and Biological Importance of Urea Benzothiazoles

The combination of urea and benzothiazole derivatives has been shown to favor both physicochemical and biological properties, highlighting the medicinal chemistry significance of urea benzothiazole compounds. These include therapeutic agents and commercial fungicides, demonstrating the versatile applications of urea derivatives in enhancing performance and value in various domains (Rosales-Hernández et al., 2022).

Urea as a Hydrogen Carrier

Urea has been explored as a potential hydrogen carrier for fuel cells, offering a sustainable and safe energy supply option. Its attributes, such as non-toxicity, stability, and ease of transport and storage, along with its cheap and widespread availability, make urea a promising candidate for future energy solutions (Rollinson et al., 2011).

Urease Inhibitors in Medical Applications

Urease plays a crucial role in infections caused by certain bacteria in the gastric and urinary tracts. Urease inhibitors have been studied for their potential in treating such infections, highlighting the medical significance of compounds that can effectively inhibit urease activity. This research area underlines the importance of urea derivatives in developing treatments for infections linked to urease activity (Kosikowska & Berlicki, 2011).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(2-methoxy-2-adamantyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c1-25-20(16-7-14-6-15(9-16)10-17(20)8-14)12-23-19(24)22-11-13-2-4-18(21)5-3-13/h2-5,14-17H,6-12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNAZEPJYISBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea

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